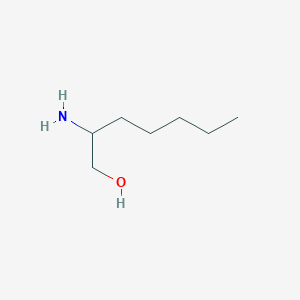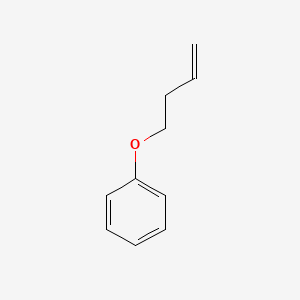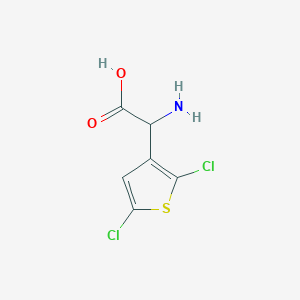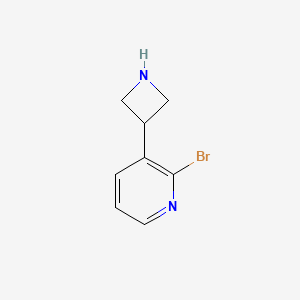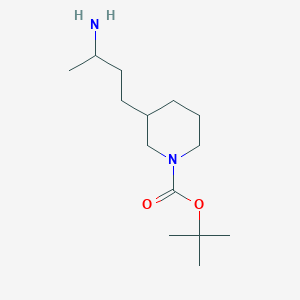
Tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminobutyl chain, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminobutyl groups under controlled conditions. One common method involves the use of palladium on activated charcoal as a catalyst in the presence of hydrogen in ethanol . The reaction is carried out at atmospheric pressure overnight, followed by filtration and evaporation of the solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(4-aminobutyl)piperidine-1-carboxylate: A similar compound with a different position of the aminobutyl group.
Tert-butyl 3-aminopiperidine-1-carboxylate: Another related compound with a different substitution pattern.
Uniqueness
Tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H28N2O2 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-aminobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-11(15)7-8-12-6-5-9-16(10-12)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3 |
Clave InChI |
MHSPYENYIYHNPM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1CCCN(C1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


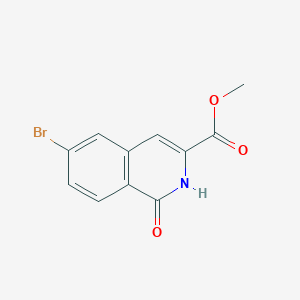



![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
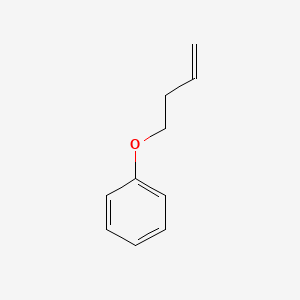
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
